molecular formula C3H6N2O2 B12917134 Methylethanediamide CAS No. 22509-04-2

Methylethanediamide

Cat. No.: B12917134
CAS No.: 22509-04-2
M. Wt: 102.09 g/mol
InChI Key: WPRKVIPHGOHZAL-UHFFFAOYSA-N
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Description

Methylethanediamide, also known as N-methylethylenediamine, is an organic compound with the molecular formula C3H10N2. It is a clear, colorless to slightly yellow liquid that is sensitive to air and hygroscopic. This compound is used as an intermediate in organic synthesis and pharmaceutical production .

Chemical Reactions Analysis

Methylethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

Methylethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylethanediamide involves its interaction with molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Methylethanediamide can be compared with other similar compounds such as ethylenediamine, diethylenetriamine, and triethylenetetramine. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, ethylenediamine is a simpler compound with two amino groups, while diethylenetriamine and triethylenetetramine have additional amino groups, making them more reactive and suitable for different applications .

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an essential intermediate in organic synthesis and pharmaceutical production.

Biological Activity

Methylethanediamide (MEDA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C4H12N2C_4H_{12}N_2 and a molecular weight of approximately 88.15 g/mol. The compound features two amino groups, which are critical for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms through which it exerts its effects include:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Protein Kinase Inhibition : Research indicates that certain derivatives of this compound exhibit significant inhibitory effects on protein kinases, which are crucial in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial infections.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits specific protein kinases involved in cancer cell proliferation .
Antimicrobial Exhibits potential antimicrobial properties against various pathogens.
Anti-inflammatory May modulate inflammatory responses through cytokine signaling pathways .
Neuroprotective Potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Anticancer Properties :
    A study evaluated the efficacy of this compound derivatives on various cancer cell lines. The findings indicated that these compounds significantly inhibited the growth of breast and lung cancer cells by targeting specific kinases involved in cell cycle regulation.
  • Antimicrobial Efficacy :
    Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
  • Cytokine Modulation :
    In studies focusing on autoimmune diseases, this compound was found to inhibit JAK3 signaling pathways, which are often dysregulated in conditions such as rheumatoid arthritis and multiple sclerosis. This inhibition could lead to reduced inflammation and improved clinical outcomes in treated patients .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. Below is a comparison table highlighting these similarities:

Compound Name Biological Activity Notable Features
N-(6-Methoxy-2-benzothiazolyl)-N'-methylethanediamideAnticancer, AntimicrobialBenzothiazole moiety enhances activity.
N-(4-ethylphenyl)-N'-methylethanediamideAntimicrobial, AntifungalPhenyl substitution affects reactivity.
N-(3,5-dimethylphenyl)-N'-methylethanediamideAnticancer, AntimicrobialDimethyl substitution influences efficacy.

Properties

CAS No.

22509-04-2

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

N'-methyloxamide

InChI

InChI=1S/C3H6N2O2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7)

InChI Key

WPRKVIPHGOHZAL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)N

Origin of Product

United States

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